Methanesulfonylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

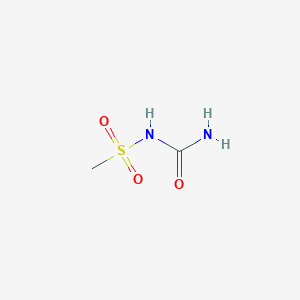

Methanesulfonylurea is a type of sulfonylurea, a class of organic compounds used in medicine and agriculture . The functional group of sulfonylureas consists of a sulfonyl group (-S(=O)2) with its sulfur atom bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) .

Synthesis Analysis

Sulfonylurea analogs were synthesized by the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates to give the corresponding sulfonylureas . The synthesized compounds were characterized by IR, elemental analysis, and NMR spectra .

Molecular Structure Analysis

Mass spectrometry (MS) is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources . 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Chemical Reactions Analysis

The chemical reactions of sulfonylureas are complex and can involve various mechanisms. For example, sulfonylureas function as herbicides by interfering with the biosynthesis of the amino acids valine, isoleucine, and leucine, specifically via acetolactate synthase inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylureas are determined by their chemical structure and composition . These properties are essential for understanding their function as biomaterials .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Methanesulfonylurea

Microbial Metabolism this compound, through its derivative methanesulfonic acid, plays a role in microbial metabolism. Methanesulfonic acid serves as a sulfur source for diverse aerobic bacteria supporting their growth. It's involved in the biogeochemical cycling of sulfur and is metabolized by certain methylotrophs as a carbon and energy substrate (Kelly & Murrell, 1999).

Catalysis and Chemical Reactions Copper methanesulfonate is utilized as a catalyst in the esterification of carboxylic acids with alcohols. It offers excellent activity and reusability, making it a favored choice over conventional Lewis acids catalysts (Jiang, 2005).

Biological and Environmental Analysis this compound's derivative, methanesulfinic acid, is used in studying the generation of hydroxyl radicals in biological systems. It serves as a molecular probe, indicating the presence of these radicals due to its stable, non-radical nature and distinctiveness from substances normally found in living systems (Babbs & Steiner, 1990).

Environmental Sustainability Methanesulfonic acid showcases properties beneficial for environmental sustainability. Its low toxicity and solubility make it an ideal electrolyte in electrochemical processes. Its use in tin and lead electroplating processes is particularly noted for its environmental advantages and economic aspects (Gernon, Wu, Buszta & Janney, 1999).

Pharmaceutical Analysis In pharmaceuticals, this compound derivatives are scrutinized for the presence of impurities like methyl methanesulfonate and ethyl methanesulfonate. A high-performance liquid chromatography method has been developed for this purpose, ensuring the quality and safety of pharmaceutical products (Zhou, Xu, Zheng, Liu & Zheng, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methylsulfonylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3S/c1-8(6,7)4-2(3)5/h1H3,(H3,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPITTLHXKDNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901021 |

Source

|

| Record name | NoName_70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)

![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)

![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)

![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)

![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)

![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)